3-Bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position, a 4-methylphenyl group at the 5-position, and a carboxylic acid group at the 7-position.
Preparation Methods
The synthesis of 3-Bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then subjected to cyclization with 3-bromo-2-chloropyrimidine under basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine scaffold. The final step involves the hydrolysis of the ester group to form the carboxylic acid .
Chemical Reactions Analysis
3-Bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters using reagents like carbodiimides or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a potential candidate for cancer therapy.
Biological Studies: It has been used in studies to understand cell cycle regulation and apoptosis induction in cancer cells.
Chemical Biology: The compound serves as a valuable tool for probing biological pathways and molecular interactions involving pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-Bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound also exhibits CDK2 inhibitory activity but differs in its substitution pattern and molecular interactions.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their biological activities and target specificities.
Properties
Molecular Formula |
C14H10BrN3O2 |
---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
3-bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C14H10BrN3O2/c1-8-2-4-9(5-3-8)11-6-12(14(19)20)18-13(17-11)10(15)7-16-18/h2-7H,1H3,(H,19,20) |
InChI Key |
XXJJLDXHFJUZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.